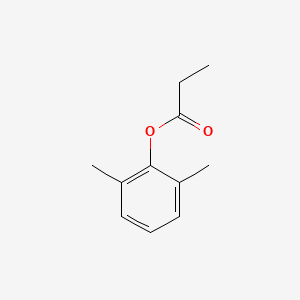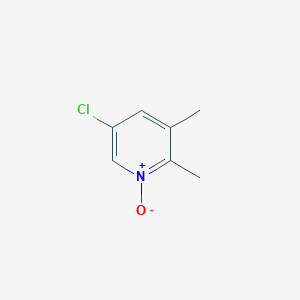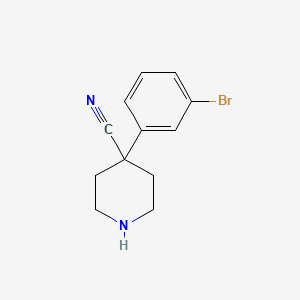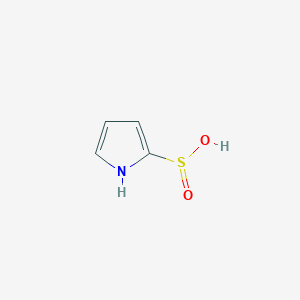
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid is a unique compound characterized by its cyclopentane ring structure with amino and carboxylic acid functional groups, along with two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentane derivatives, which are subjected to fluorination reactions to introduce the difluorocyclopentane moiety. The amino and carboxylic acid groups are then introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The presence of fluorine atoms can enhance its binding affinity and specificity, making it a valuable tool in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
Cyclopentane derivatives: Similar ring structure but may lack the amino and carboxylic acid groups.
Fluorinated compounds: Share the presence of fluorine atoms but differ in overall structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of stereochemistry, functional groups, and fluorine atoms, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H9F2NO2 |
|---|---|
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
(1S,4S)-4-amino-2,2-difluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)2-3(9)1-4(6)5(10)11/h3-4H,1-2,9H2,(H,10,11)/t3-,4-/m0/s1 |
Clave InChI |
SFGYRTJOZIQDKK-IMJSIDKUSA-N |
SMILES isomérico |
C1[C@@H](CC([C@@H]1C(=O)O)(F)F)N |
SMILES canónico |
C1C(CC(C1C(=O)O)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


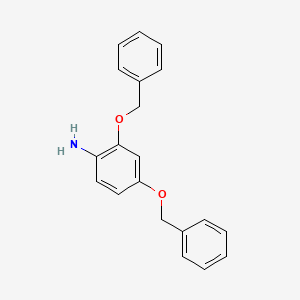
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)
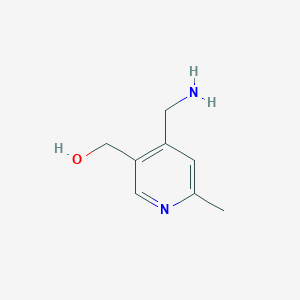
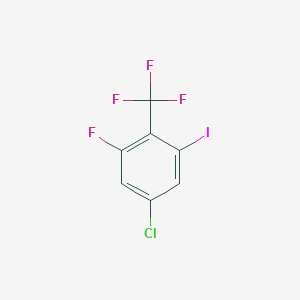
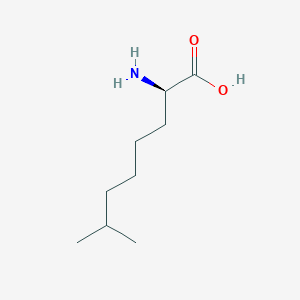


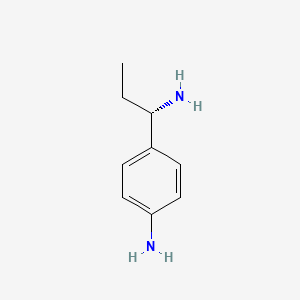
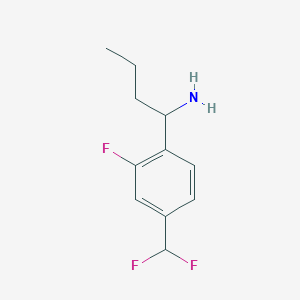
![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
